3-(Thiophen-2-yl)propan-1-ol
Overview
Description
“3-(Thiophen-2-yl)propan-1-ol” is a chemical compound with the molecular formula C7H10OS . It is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives, including “3-(Thiophen-2-yl)propan-1-ol”, often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “3-(Thiophen-2-yl)propan-1-ol” consists of a thiophene ring attached to a propanol group . The thiophene ring is a five-membered heterocycle containing one sulfur atom .Physical And Chemical Properties Analysis
“3-(Thiophen-2-yl)propan-1-ol” has a molecular weight of 142.22 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 142.04523611 g/mol . It has a topological polar surface area of 48.5 Ų .Scientific Research Applications
Organic Semiconductors
3-(Thiophen-2-yl)propan-1-ol: is a thiophene derivative, which is a critical component in the development of organic semiconductors . These materials are essential for creating flexible electronic devices. The unique electronic properties of thiophene-based compounds allow for efficient charge transport, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as effective corrosion inhibitors . The incorporation of “3-(Thiophen-2-yl)propan-1-ol” into coatings can protect metal surfaces from corrosion, especially in harsh environments. This application is vital for extending the life of metal structures and reducing maintenance costs.
Pharmacological Properties
Thiophene derivatives exhibit a wide range of pharmacological properties . They have been identified to possess anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . “3-(Thiophen-2-yl)propan-1-ol” could be a precursor in synthesizing drugs with these therapeutic benefits.
Material Science
In material science , thiophene-based molecules are utilized for their electronic and photonic properties . They are integral in the advancement of materials that require high conductivity and stability, contributing to the innovation of new materials for various technological applications.
Synthetic Chemistry
The compound plays a significant role in synthetic chemistry . It can be involved in various condensation reactions, such as the Gewald reaction, to produce aminothiophene derivatives, which are valuable in synthesizing new chemical entities .
Dental Anesthetics
A specific application in the medical field includes the use of thiophene derivatives as dental anesthetics . Compounds like articaine, which contain a thiophene ring, are used as voltage-gated sodium channel blockers in dental procedures in Europe .
Future Directions
The future directions of research on “3-(Thiophen-2-yl)propan-1-ol” and other thiophene derivatives could involve further exploration of their synthesis methods and biological activities . Thiophene derivatives have a wide range of applications in medicinal chemistry and material science, and they continue to attract interest from scientists .
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively and are known to exhibit a variety of biological effects . They are often used in medicinal chemistry to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s worth noting that thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Action Environment
It is recommended to store the compound in a dark place, sealed, and at a temperature between 2-8°c to maintain its stability .
properties
IUPAC Name |
3-thiophen-2-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFZLZCBCSKUPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518512 | |
Record name | 3-(Thiophen-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)propan-1-ol | |
CAS RN |
19498-72-7 | |
Record name | 2-Thiophenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19498-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Thiophen-2-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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